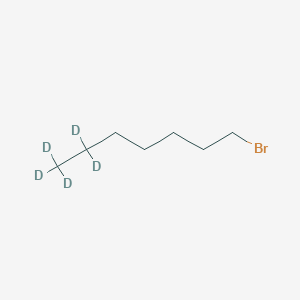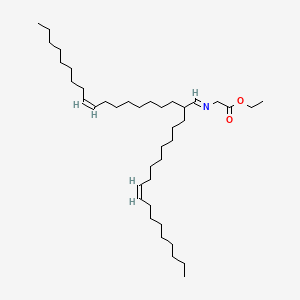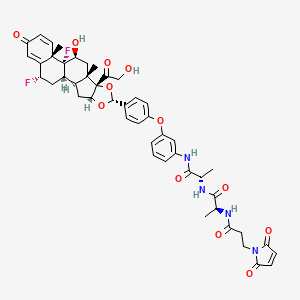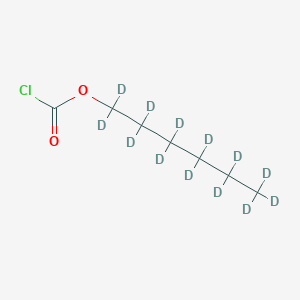
SYNTi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SYNTi is a PDZ domain inhibitor that specifically targets the syndecan/syntenin protein-protein interaction. It has shown potential for use in breast cancer research due to its ability to inhibit this interaction with an IC50 value of 400 nM and a ligand efficiency (LE) value of 0.24 .
準備方法
The synthetic preparation of SYNTi involves several steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amide bond formation . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
化学反応の分析
SYNTi undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be useful in modifying its properties for different applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SYNTi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving the PDZ domain.
Biology: Helps in understanding the role of syndecan/syntenin interactions in cellular processes.
Medicine: Potential therapeutic agent for breast cancer due to its inhibitory effects on syndecan/syntenin interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein-protein interactions
作用機序
SYNTi exerts its effects by inhibiting the interaction between syndecan and syntenin proteins. This inhibition disrupts the PDZ domain-mediated protein-protein interaction, which is crucial for various cellular processes. The molecular targets of this compound include the PDZ domains of syndecan and syntenin, and the pathways involved are related to cell signaling and cancer progression .
類似化合物との比較
SYNTi is unique in its specific targeting of the syndecan/syntenin interaction. Similar compounds include other PDZ domain inhibitors, such as:
PDZ1i: Another PDZ domain inhibitor with different specificity and potency.
PDZ2i: Targets a different set of PDZ domain interactions.
PDZ3i: Exhibits broader inhibition of PDZ domain interactions.
Compared to these compounds, this compound has a higher specificity for the syndecan/syntenin interaction, making it particularly useful for breast cancer research .
特性
分子式 |
C28H24BrFN2O5 |
|---|---|
分子量 |
567.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1 |
InChIキー |
OIZONSTWGHXIOF-MQNRADLISA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
